Product packaging for Thiazolo[5,4-d]pyrimidine, 7-methyl-(Cat. No.:CAS No. 13316-06-8)

Thiazolo[5,4-d]pyrimidine, 7-methyl-

Cat. No.: B080153
CAS No.: 13316-06-8
M. Wt: 151.19 g/mol
InChI Key: UYNSQOJBUWTJMF-UHFFFAOYSA-N
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Description

Thiazolo[5,4-d]pyrimidine, 7-methyl-, also known as Thiazolo[5,4-d]pyrimidine, 7-methyl-, is a useful research compound. Its molecular formula is C6H5N3S and its molecular weight is 151.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality Thiazolo[5,4-d]pyrimidine, 7-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thiazolo[5,4-d]pyrimidine, 7-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5N3S B080153 Thiazolo[5,4-d]pyrimidine, 7-methyl- CAS No. 13316-06-8

Properties

CAS No.

13316-06-8

Molecular Formula

C6H5N3S

Molecular Weight

151.19 g/mol

IUPAC Name

7-methyl-[1,3]thiazolo[5,4-d]pyrimidine

InChI

InChI=1S/C6H5N3S/c1-4-5-6(8-2-7-4)10-3-9-5/h2-3H,1H3

InChI Key

UYNSQOJBUWTJMF-UHFFFAOYSA-N

SMILES

CC1=C2C(=NC=N1)SC=N2

Canonical SMILES

CC1=C2C(=NC=N1)SC=N2

Synonyms

7-Methylthiazolo[5,4-d]pyrimidine

Origin of Product

United States

Significance of Thiazolo 5,4 D Pyrimidine Scaffolds in Medicinal Chemistry Research

The thiazolo[5,4-d]pyrimidine (B3050601) scaffold is recognized as a "privileged scaffold" in drug discovery—a molecular framework capable of binding to multiple biological targets. researchgate.net This versatility has led to the development of derivatives with a wide spectrum of pharmacological activities. Research has demonstrated that compounds bearing this bicyclic system exhibit potent biological effects, including anti-tumor, antimicrobial, and anti-inflammatory properties. researchgate.net

Derivatives of this scaffold have been synthesized and evaluated for numerous therapeutic applications. For instance, various thiazolo[5,4-d]pyrimidine compounds have shown significant antiproliferative activity against several human cancer cell lines. researchgate.net Specific derivatives have been identified as potent antagonists for receptors such as the adenosine (B11128) A1 and A2A receptors, which are targets for neurological conditions like depression. nih.govresearchgate.net Furthermore, the scaffold has been utilized to develop phosphoinositide 3-kinase (PI3K) inhibitors for cancer therapy and as amplifiers for antibiotics like phleomycin (B10820842) against Escherichia coli. nih.govmdpi.com The 7-methyl substituted variant, specifically 7-methyl-thiazolo[5,4-d]pyrimidine-2,5-dithione, has been noted for its role in the latter application. researchgate.netnih.govsemanticscholar.org

Biological ActivityTarget / ApplicationReference
Antiproliferative / Anti-tumorHuman Cancer Cell Lines (e.g., MGC-803, HGC-27) researchgate.net
Receptor AntagonismAdenosine A1 and A2A Receptors nih.govresearchgate.net
Enzyme InhibitionPhosphoinositide 3-kinase (PI3K) mdpi.com
AntimicrobialGeneral applications and as antibiotic amplifiers researchgate.netnih.gov
Anti-inflammatoryGeneral applications researchgate.net
Table 1: Investigated Biological Activities of the Thiazolo[5,4-d]pyrimidine Scaffold

Synthetic Methodologies for Thiazolo 5,4 D Pyrimidine, 7 Methyl and Its Derivatives

General Synthetic Strategies for the Thiazolo[5,4-d]pyrimidine (B3050601) Core

The assembly of the bicyclic thiazolo[5,4-d]pyrimidine system can be approached in two primary ways: constructing the pyrimidine (B1678525) ring onto a pre-existing thiazole (B1198619) or, conversely, forming the thiazole ring from a pyrimidine precursor.

Cyclization is a fundamental strategy in the synthesis of the thiazolo[5,4-d]pyrimidine core. One effective method involves the reaction of a 2-aminothiole with a suitable arylacetylchloride at high temperatures. This reaction leads to the formation of thiazolo[5,4-d]pyrimidine-5,7-dihydroxy derivatives, effectively closing the pyrimidine ring in a single step. nih.gov Another key cyclization approach starts from appropriately substituted pyrimidines. For instance, the cyclization of 4-aminopyrimidin-5-yl thiocyanates can be induced to form the fused thiazole ring, yielding various thiazolo[4,5-d]pyrimidines, a related isomeric system. rsc.org

Building the pyrimidine ring onto an existing thiazole moiety is a common and versatile strategy. This approach typically begins with a 4-aminothiazole derivative. For example, 4-Amino-3-phenyl-2-thioxothiazol-5-carboxamide can be reacted with aromatic aldehydes or acetic anhydride (B1165640) to yield the corresponding thiazolo[5,4-d]pyrimidines. scilit.com This method allows for the introduction of diversity at various positions of the pyrimidine ring depending on the cyclizing agent used.

Another documented pathway involves the reaction of 4-amino-2-thioxo-2,3-dihydro-3-substituted-1,3-thiazole-5-carboxamides with trifluoroacetic anhydride. This reaction, conducted under heating, results in the formation of the pyrimidine ring and affords the desired thiazolo[4,5-d]pyrimidine (B1250722) core, demonstrating a powerful method for creating fluorinated analogs. mdpi.com

A summary of representative reactions is provided below:

Starting Thiazole PrecursorReagent/ConditionProduct Type
4-Amino-3-phenyl-2-thioxothiazol-5-carboxamideAromatic AldehydesThiazolo[5,4-d]pyrimidine
4-Amino-3-phenyl-2-thioxothiazol-5-carboxamideAcetic AnhydrideThiazolo[5,4-d]pyrimidine
4-Amino-2-thioxo-thiazole-5-carboxamidesTrifluoroacetic Anhydride5-Trifluoromethyl-thiazolo[4,5-d]pyrimidine

The alternative strategy involves the annulation of a thiazole ring onto a pre-formed pyrimidine scaffold. This is a highly effective method for producing specific isomers, including the 7-methyl derivative. A key example starts with a substituted aminopyrimidine. Specifically, 2,4-Dichloro-5-amino-6-methylpyrimidine can be treated with potassium thiocyanate (B1210189) (KSCN) in refluxing acetic acid. researchgate.net This reaction facilitates the formation of the thiazole ring, leading directly to 5-chloro-7-methylthiazolo[5,4-d]pyrimidin-2-amine, a valuable intermediate for further derivatization. researchgate.net

Similarly, reacting 2,4-diamino-5-bromo-6-hydroxypyrimidine with thiourea (B124793) can be used to construct the thiazole ring, although this may lead to the formation of isothiouronium salts as intermediates. rsc.org

Key transformations are highlighted in the following table:

Starting Pyrimidine PrecursorReagent/ConditionProduct
2,4-Dichloro-5-amino-6-methylpyrimidineKSCN, Acetic Acid (reflux)5-chloro-7-methylthiazolo[5,4-d]pyrimidin-2-amine
2,4-Diamino-5-bromo-6-hydroxypyrimidineThioureaIsothiouronium Salt Intermediate

Precursors and Starting Materials in Thiazolo[5,4-d]pyrimidine Synthesis

The selection of appropriate starting materials is critical to the successful synthesis of the target scaffold. These precursors provide the necessary carbon and nitrogen atoms for the construction of the heterocyclic rings.

Dialkyl aminomalonate hydrochloride, particularly diethyl aminomalonate hydrochloride, serves as a valuable precursor in the synthesis of heterocyclic compounds, including pyrimidines. patsnap.comchemicalbook.com It is a versatile building block that can provide a three-carbon fragment with amino functionality, essential for constructing the pyrimidine ring. In a typical pyrimidine synthesis, a 1,3-bifunctional three-carbon component is condensed with a compound containing an N-C-N fragment, such as urea, thiourea, or guanidine. bu.edu.eg Diethyl aminomalonate hydrochloride can be used to form the pyrimidine backbone which can then be further functionalized and cyclized to form the fused thiazolo[5,4-d]pyrimidine system. Its preparation often involves the nitrosation of diethyl malonate followed by catalytic hydrogenation. patsnap.comorgsyn.org

Derivatives of 2-aminothiol are fundamental starting materials for constructing the thiazole portion of the thiazolo[5,4-d]pyrimidine core. The Hantzsch thiazole synthesis, a classic method, involves the condensation of an α-haloketone with a thioamide. derpharmachemica.com In the context of fused systems, an intramolecular variation or a related strategy is often employed. For the synthesis of the thiazolo[5,4-d]pyrimidine core, a crucial reaction involves the condensation of a 2-aminothiole with an appropriate acyl chloride derivative. nih.gov For instance, reacting a 2-aminothiole with a suitable arylacetylchloride at elevated temperatures directly yields the bicyclic thiazolo[5,4-d]pyrimidine core, demonstrating the utility of this precursor in forming the fused thiazole ring system. nih.gov

Synthesis from 4-Amino-2-chloro-6-methylpyrimidine Derivatives

A key synthetic pathway to the 7-methyl-thiazolo[5,4-d]pyrimidine core involves the utilization of 4-amino-2-chloro-6-methylpyrimidine derivatives. While direct synthesis from this specific starting material is not extensively detailed in readily available literature, a closely related and well-documented approach involves the reaction of 4,6-dichloro-5-aminopyrimidine with isothiocyanates. This reaction provides a single-step process to form 2-amino-7-chlorothiazolo[5,4-d]pyrimidines. nih.gov This method is noted for its mild conditions and its ability to accommodate a variety of functionalized isothiocyanates, often resulting in good to excellent yields. nih.gov The resulting 7-chloro intermediate is a versatile precursor that can undergo subsequent nucleophilic substitution reactions to introduce various functionalities at the 7-position, thereby leading to a diverse range of derivatives. nih.gov

Cyclization of 5-Amino-2-methylsulphanylthiazole-4-carboxamide

The cyclization of 5-aminothiazole-4-carboxamide (B1282440) derivatives serves as another important route to the thiazolo[5,4-d]pyrimidine scaffold. Specifically, 5-amino-2-methylsulphanylthiazole-4-carboxamide is a valuable precursor for the synthesis of various substituted thiazolo[5,4-d]pyrimidines. researchgate.net The presence of the amino and carboxamide groups on the thiazole ring allows for the construction of the fused pyrimidine ring through reactions with appropriate one-carbon synthons. This intramolecular cyclization is a fundamental strategy for building the bicyclic system.

Derivatives from 5-Amino-7-thio-2-substituted-thiazolo[5,4-d]pyrimidine

The functionalization of the thiazolo[5,4-d]pyrimidine core can also be achieved by starting with a pre-formed scaffold bearing reactive groups. For instance, a chloro-substituted thiazolopyrimidine can be converted into a thiazolopyrimidinedithione by reacting it with thiourea. scilit.com This dithione derivative can then be further modified. S-alkylation of this compound can be achieved by reacting it with halo compounds or acrylonitrile, leading to the formation of S-alkylated thiazolopyrimidines. scilit.com This approach allows for the introduction of a wide array of substituents at the 7-position, providing a pathway to a library of derivatives with potentially diverse chemical properties.

Introduction of Trifluoromethyl Moiety into the 5-Position

To enhance the potential biological activity and bioavailability of thiazolo[5,4-d]pyrimidine derivatives, the introduction of a trifluoromethyl (CF3) group has been explored. This modification can be achieved by reacting 4-amino-2-thioxo-2,3-dihydro-3-substituted-1,3-thiazole-5-carboxamides with trifluoroacetic anhydride. This reaction, conducted under heating, facilitates the formation of the pyrimidine ring and incorporates the trifluoromethyl group at the 5-position of the thiazolo[5,4-d]pyrimidine core. The successful incorporation of the CF3 group is often confirmed by the presence of a characteristic absorption band in the infrared (IR) spectrum.

Reaction Conditions and Methodological Enhancements

Conventional Synthetic Procedures

Traditional synthetic methods for preparing thiazolopyrimidine derivatives often rely on conventional heating (refluxing) in various organic solvents. For example, the synthesis of certain thiazolo[3,2-a]pyrimidine derivatives, an isomer of the target compound, has been achieved by refluxing the reactants in acetic acid for extended periods, such as 48 hours, although this can result in modest yields of around 30%. clockss.org Another conventional approach involves a three-component Biginelli condensation followed by condensation with an alkylating agent, carried out without a solvent at elevated temperatures (120 °C). mdpi.com While effective, these methods can be time-consuming and may require harsh conditions.

Starting MaterialsReagents and ConditionsProductYieldReference
2-aminothiazole, benzaldehyde (B42025), ethyl acetoacetate (B1235776)Acetic acid, reflux, 48 hEthyl 7-methyl-5-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate~30% clockss.org
Acetoacetic ether, thiourea, 4-bromobenzaldehyde, then ethyl chloroacetateNo solvent, 120 °CEthyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate90% mdpi.com
4-Amino-3-phenyl-2-thioxothiazol-5-carboxamide, acetic anhydrideRefluxThiazolopyrimidine derivative- scilit.com
5-acetyl-6-methyl-4-aryl-3,4-dihydropyrimidin-2(1H)-thione, ethyl bromoacetateAcetone (B3395972), catalyst-free6-acetyl-7-methyl-5-aryl-2H-thiazolo[3,2-a]pyrimidin-3(5H)-one derivativesGood ijnc.ir

Microwave-Assisted Organic Synthesis (MAOS) Techniques

In recent years, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of heterocyclic compounds, including thiazolo[5,4-d]pyrimidine derivatives. nih.govnih.gov This technique offers significant advantages over conventional heating, primarily by dramatically reducing reaction times and often leading to improved yields. nih.gov

For instance, the one-pot, three-component reaction of 2-aminothiazole, an aldehyde, and ethyl acetoacetate under microwave irradiation can produce highly substituted 7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylates in significantly shorter times and with higher yields compared to conventional heating. clockss.org In one study, a reaction that took 48 hours with conventional heating to achieve a 30% yield was completed in 30 minutes under microwave irradiation at 80°C, yielding the product in quantitative amounts. clockss.org

Microwave irradiation has also been effectively used in the chlorination of thiazolo[5,4-d]pyrimidine-5,7-dihydroxy derivatives using POCl3, a key step in the synthesis of various 7-amino derivatives. nih.govresearchgate.net This microwave-assisted approach is noted for its efficiency and rapidity. researchgate.net The comparison between conventional and microwave-assisted methods consistently demonstrates the superiority of the latter in terms of both speed and efficiency. nih.gov

Starting MaterialsMicrowave ConditionsProductYieldReaction TimeReference
2-aminothiazole, benzaldehyde, ethyl acetoacetate350 W, 80 °C, Acetic acidEthyl 7-methyl-5-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate89%30 min clockss.org
thiazolo[5,4-d]pyrimidine-5,7-dihydroxy derivatives, POCl3160 °C5,7-dichloro bicyclic derivatives-30 min nih.govresearchgate.net
7-amino-5-chloro intermediates, boronic acids160 °C7-amino-5-substituted-thiazolo[5,4-d]pyrimidines-30 min nih.govresearchgate.net

Catalytic Approaches (e.g., Palladium-catalyzed reactions)

Catalysis plays a pivotal role in the synthesis of complex heterocyclic systems like thiazolo[5,4-d]pyrimidines, offering pathways to improved yields, shorter reaction times, and greater molecular diversity. A range of catalysts, from transition metals to organocatalysts and green catalytic systems, have been successfully employed.

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are instrumental in introducing aryl or heteroaryl substituents onto the thiazolopyrimidine core. In the synthesis of 7-amino-5-aryl-thiazolo[5,4-d]pyrimidine derivatives, a 7-amino-5-chloro substituted intermediate is coupled with various boronic acids. nih.gov This reaction is typically catalyzed by Tetrakis(triphenylphosphine)palladium(0) in the presence of a base like sodium carbonate. The reaction conditions can be tailored, with options for conventional heating in a solvent mixture like DME/H₂O or acceleration using microwave irradiation, which significantly reduces the reaction time from hours to minutes. nih.gov

Iodine has been utilized as an effective catalyst for direct annulation reactions in the synthesis of related thiazolo[4,5-d]pyrimidine structures. rsc.org It facilitates the reaction between a thiazole intermediate and various aldehydes to construct the pyrimidine ring, achieving high yields of 90-95% for a range of benzaldehyde derivatives. rsc.org

More recently, green chemistry principles have guided the development of novel catalytic systems. A natural deep eutectic solvent (NADES) composed of valine and malonic acid (VAL/MAL-DES) has been reported as a highly efficient, biodegradable, and reusable catalyst. nih.gov This system was used for the green synthesis of benzo nih.govmdpi.comthiazolo[3,2-a]pyrimidin-3-yl derivatives, including those with a methyl group on the benzothiazole (B30560) moiety, via a one-pot, four-component reaction at 80 °C under solvent-free conditions. nih.gov

Other catalysts, such as p-Toluenesulfonic acid (PTSA) in acetonitrile (B52724) and ammonium (B1175870) acetate (B1210297) in ethanol, have been used for the synthesis of various 7-methyl-thiazolo[3,2-a]pyrimidine derivatives, demonstrating the versatility of acid catalysis in constructing this heterocyclic system. ias.ac.inresearchgate.net

CatalystReaction TypeSubstrate/PrecursorSolvent/ConditionsProduct TypeYield (%)Reference
Tetrakis(triphenylphosphine)palladium(0) / Na₂CO₃Suzuki Coupling7-amino-5-chloro-thiazolo[5,4-d]pyrimidine + Boronic acidsDME/H₂O, Reflux, 4h or MW, 160°C, 30 min7-amino-5-aryl-thiazolo[5,4-d]pyrimidinesNot specified nih.gov
IodineAnnulationThiazolo-aminoamide + AldehydeDMSO, 100°CThiazolo[4,5-d]pyrimidinone derivatives90-95 rsc.org
Valine/Malonic Acid (DES)One-pot, 4-component condensation4-hydroxycoumarin, 2-amino-6-methylbenzothiazole, morpholine, aldehydeSolvent-free, 80°C(2-(2-Hydroxyphenyl)-8-methyl-4-aryl-4H-benzo nih.govmdpi.comthiazolo[3,2-a]pyrimidin-3-yl)(morpholino)methanoneHigh nih.gov
p-Toluenesulfonic acid (PTSA)Three-component reaction4-phenylthiazol-2-amine, acetylacetone, aldehydeAcetonitrile, Reflux1-(7-methyl-3,5-diphenyl-5H-thiazolo[3,2-a]pyrimidine-6-yl) ethanoneNot specified researchgate.net
Ammonium AcetateKnoevenagel CondensationEthyl 3,5-dihydro-7-methyl-3-oxo-5-phenyl-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate + AldehydeEthanol, WarmArylidene derivatives of 7-methyl-thiazolo[3,2-a]pyrimidineNot specified ias.ac.in

Solvent System Optimization

The choice of solvent is a critical parameter in chemical synthesis, influencing reaction rates, yields, and the environmental impact of the process. In the synthesis of thiazolo[5,4-d]pyrimidines and their isomers, both conventional organic solvents and greener alternatives have been explored, with a notable trend towards solvent-free conditions.

For the synthesis of ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate, a high-yielding (90%) two-step sequence was performed entirely without a solvent, with reactions conducted by heating the neat reactants at 120 °C. mdpi.com Similarly, catalyst-free conditions using acetone as the solvent have been reported for the efficient synthesis of 6-acetyl-7-methyl-5-aryl-2H-thiazolo[3,2-a]pyrimidin-3(5H)-one derivatives. ijnc.ir

The limitations of certain solvents in specific synthetic strategies have also been noted. For instance, in solid-phase synthesis of thiazolo[4,5-d]pyrimidine derivatives, solvents such as water and dimethyl sulfoxide (B87167) (DMSO) were found to be unfavorable due to their swelling effects on the solid support. rsc.org The broader context of thiazole-based heterocycle synthesis acknowledges that classical methods often rely on high-boiling, hazardous solvents like DMF, pyridine, and nitrobenzene, which has motivated the search for safer alternatives. mdpi.com Deep eutectic solvents (DES), such as a mixture of L-proline and ethylene (B1197577) glycol, have emerged as promising eco-friendly media for these types of reactions. mdpi.com

SolventReaction/MethodProduct TypeYield (%)Key FindingsReference
Solvent-freeTwo-step condensationEthyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate90High-yielding, environmentally friendly approach at 120 °C. mdpi.com
AcetoneCondensation/Cyclization (catalyst-free)6-acetyl-7-methyl-5-aryl-2H-thiazolo[3,2-a]pyrimidin-3(5H)-oneGoodEfficient synthesis under catalyst-free conditions. ijnc.ir
1,2-Dichloroethane (DCE)One-pot functionalization-annulationThiazolo[3,2-a]pyrimidine derivatives83Optimal solvent in a screening study, providing the best yield. researchgate.net
DMFOne-pot functionalization-annulationThiazolo[3,2-a]pyrimidine derivatives82High yield, comparable to DCE. Often used in classical syntheses but has environmental concerns. mdpi.comresearchgate.net
THFOne-pot functionalization-annulationThiazolo[3,2-a]pyrimidine derivatives81Good yield, slightly lower than DCE and DMF. researchgate.net
L-proline:Ethylene Glycol (DES)CondensationThiazolo[5,4-d]thiazoles (related core)75A safe, eco-friendly alternative to hazardous traditional solvents. mdpi.com
Water/DMSOSolid-phase synthesisThiazolo[4,5-d]pyrimidine derivativesLow/UnfavorableUnfavorable for solid-phase synthesis due to resin swelling effects. rsc.org

Chemical Reactivity and Derivatization Strategies of Thiazolo 5,4 D Pyrimidine, 7 Methyl

Functionalization at Position 7 of the Thiazolo[5,4-d]pyrimidine (B3050601) Scaffold

Position 7 of the thiazolo[5,4-d]pyrimidine ring system is a primary site for chemical modification, largely initiated from the corresponding 7-hydroxy or 7-oxo precursors. These precursors are readily converted into more reactive intermediates, such as 7-halo derivatives, which serve as versatile electrophiles for a range of nucleophilic substitution reactions.

Nucleophilic Displacement of Halogen Atoms

A common and effective strategy for functionalizing position 7 is through the nucleophilic displacement of a halogen atom, typically chlorine. The process generally begins with the conversion of a thiazolo[5,4-d]pyrimidine-7-ol or its tautomeric 7(6H)-one form into a 7-chloro derivative. This activation step is frequently accomplished using standard chlorinating agents like phosphorus oxychloride (POCl₃), sometimes in combination with phosphorus pentachloride (PCl₅).

For instance, thiazolo[5,4-d]pyrimidine-5,7-dihydroxy derivatives can be chlorinated by reacting with POCl₃ under microwave irradiation to yield the corresponding 5,7-dichloro bicyclic compounds nih.gov. Similarly, 3-substituted-2-thioxo-5-(trifluoromethyl)-2,3-dihydro nih.govmdpi.comthiazolo[4,5-d]pyrimidin-7(6H)-one has been successfully converted to its 7-chloro analogue by heating with a solution of PCl₅ in POCl₃. The resulting 7-chloro-thiazolo[5,4-d]pyrimidines are key intermediates, primed for reaction with various nucleophiles.

The reactivity of the C7-chlorine atom allows for its displacement by a wide array of nucleophiles, including amines, hydrazines, and thiols, providing a gateway to a diverse library of derivatives.

Table 1: Examples of Nucleophilic Displacement of Halogen Atoms
Starting MaterialReagent(s)Product TypeReference
Thiazolo[5,4-d]pyrimidine-5,7-dihydroxy derivativePOCl₃, Microwave5,7-Dichloro-thiazolo[5,4-d]pyrimidine nih.gov
3-Substituted-2-thioxo-thiazolo[4,5-d]pyrimidin-7(6H)-onePCl₅, POCl₃, Reflux7-Chloro-2-thioxo-thiazolo[4,5-d]pyrimidine

Introduction of Amine and Hydrazine Derivatives

The activated 7-chloro-thiazolo[5,4-d]pyrimidine intermediates are readily substituted by various nitrogen-based nucleophiles, including ammonia, primary amines, secondary amines, and hydrazine. This reaction provides a direct route to 7-amino and 7-hydrazinyl derivatives, which are common structural motifs in biologically active molecules.

For example, the displacement of the chlorine atom from 7-chloro-5-substituted intermediates with aqueous ammonia solution (33%) under reflux conditions yields the corresponding 7-amino-thiazolo[5,4-d]pyrimidines nih.gov. The reaction is robust and allows for the synthesis of a wide range of 7-amino compounds. Beyond simple aminolysis with ammonia, various primary and secondary amines can be employed to introduce substituted amino groups at the 7-position.

The reaction with hydrazine hydrate is also a viable pathway for functionalization. While direct examples on the 7-methyl-thiazolo[5,4-d]pyrimidine core are specific, studies on analogous pyrimidine (B1678525) systems demonstrate that hydrazine can displace a leaving group (like a halogen or a thioether) at electrophilic carbon centers. This reaction typically proceeds by refluxing the substrate with hydrazine hydrate in a suitable solvent like ethanol. The resulting 7-hydrazinyl derivative can serve as a valuable intermediate for further elaboration, such as the formation of hydrazones or fused heterocyclic rings like triazolopyrimidines.

Table 2: Introduction of Amine and Hydrazine Moieties
Starting MaterialNucleophileConditionsProduct
7-Amino-5-chloro-thiazolo[5,4-d]pyrimidine intermediateAqueous Ammonia (33%)Ethanol, Reflux, 6h7-Amino-5-chloro-thiazolo[5,4-d]pyrimidine
7-Chloro-thiazolo[4,5-d]pyrimidine derivativeMethylamineButan-1-ol, Reflux, 3h7-(Methylamino)-thiazolo[4,5-d]pyrimidine derivative
Ethyl 4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylateHydrazine HydrateReflux nih.govnih.govnih.gov-Triazolo[4,3-a]pyrimidine derivative

Alkylation of Thio Groups to Thiomethylethers

Another strategy for modifying position 7 involves the S-alkylation of a 7-thio (or 7-mercapto) precursor. The 7-thioxo group can be introduced through thionation of the corresponding 7-oxo compound, for example, by using Lawesson's reagent or P₄S₁₀. The resulting thiol or thione tautomer is a potent nucleophile.

Subsequent reaction with an alkylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base, leads to the formation of a 7-alkylthioether, for instance, a 7-(methylthio) derivative. This transformation is a standard S-alkylation reaction. While specific literature on the 7-methyl-thiazolo[5,4-d]pyrimidine core is focused on other positions, the alkylation of thiones on related pyrimidine scaffolds is a well-established procedure. For example, pyrimidin-2-thione derivatives are known to react with reagents like ethyl chloroacetate to yield S-alkylated products tandfonline.com. This indicates that a 7-mercapto-thiazolo[5,4-d]pyrimidine would readily undergo alkylation to furnish the corresponding thiomethylether. These thioether groups can also serve as leaving groups themselves, capable of being displaced by other nucleophiles in subsequent reactions.

Modifications at Position 2 of the Thiazolo[5,4-d]pyrimidine Scaffold

Position 2 of the thiazolo[5,4-d]pyrimidine scaffold is another key site for introducing chemical diversity. Unlike the functionalization at position 7, which often involves substitution reactions on the pre-formed heterocycle, modifications at position 2 are typically incorporated during the construction of the bicyclic ring system itself.

Introduction of Arylmethyl Substituents

Arylmethyl groups, such as benzyl (B1604629) and substituted benzyl moieties, are commonly installed at the 2-position. The synthetic strategy generally involves the condensation of a 2-aminothiole with an appropriate arylacetylchloride nih.gov. This reaction, conducted at high temperatures in a solvent like N-Methyl-2-pyrrolidone (NMP), directly constructs the thiazolo[5,4-d]pyrimidine core with the desired arylmethyl group at C2 nih.gov.

The initial product of this cyclization is typically a thiazolo[5,4-d]pyrimidine-5,7-dihydroxy derivative nih.gov. Subsequent chemical steps, such as the chlorination and amination of positions 5 and 7 as described previously, can then be performed to generate the final target molecules. This approach allows for significant variation in the arylmethyl substituent by simply changing the starting arylacetylchloride. For example, benzyl, 2-fluorobenzyl, and 2-chlorobenzyl groups have been successfully incorporated using this method nih.gov.

Substitution with Heteroaryl Groups

The same synthetic principle used to introduce arylmethyl groups can be extended to incorporate heteroaryl substituents at position 2. Instead of an arylacetylchloride, a heteroaryl-containing acyl chloride is used in the initial ring-forming condensation reaction.

Research has demonstrated the successful synthesis of 2-(furan-2-yl) and other heteroaryl derivatives of the thiazolo[5,4-d]pyrimidine scaffold nih.gov. The choice of the heteroaryl group is dictated by the starting acyl chloride, providing a flexible method for introducing a wide range of five- or six-membered heterocyclic rings at this position. The presence of a heteroaryl group at C2 can significantly influence the electronic properties and biological activity of the resulting molecule.

Table 3: Introduction of Substituents at Position 2
PrecursorsConditionsSubstituent Introduced at C2Reference
2-Aminothiole + Arylacetylchloride (e.g., 2-fluorobenzyl chloride)NMP, 150 °C, 10-15 hArylmethyl (e.g., 2-fluorobenzyl) nih.gov
2-Aminothiole + Heteroaryl-acetylchloride (e.g., Furan-2-ylacetyl chloride)High TemperatureHeteroaryl (e.g., Furan-2-yl) nih.gov

Substitutions at Position 5 of the Thiazolo[5,4-d]pyrimidine Scaffold

Position 5 of the thiazolo[5,4-d]pyrimidine ring is a common site for chemical modification to modulate the biological activity of the resulting compounds. Key strategies involve the introduction of various cyclic and functional groups.

The introduction of aryl and heteroaryl moieties, such as phenyl and furan-2-yl rings, at the 5-position of the thiazolo[5,4-d]pyrimidine scaffold is a well-established strategy for tuning the affinity of these compounds for biological targets like adenosine (B11128) receptors. nih.gov This transformation is typically achieved through a palladium-catalyzed Suzuki cross-coupling reaction.

The general synthetic route begins with a 7-amino-5-chloro substituted thiazolo[5,4-d]pyrimidine intermediate. This intermediate is then reacted with a suitable aryl or heteroaryl boronic acid, such as phenylboronic acid or furan-2-ylboronic acid. nih.gov The reaction is catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a base like sodium carbonate and a solvent system like a DME/water mixture. nih.gov These coupling reactions can be performed under conventional heating or accelerated using microwave irradiation. nih.gov

The choice of the substituent at this position can significantly influence the compound's interaction with its target. For instance, in a series of 7-amino-thiazolo[5,4-d]pyrimidine derivatives, compounds bearing an unsubstituted phenyl ring or a furan-2-yl ring at position 5 demonstrated high affinity for both A1 and A2A adenosine receptors. nih.gov

Table 1: Examples of Suzuki Coupling Reactions at Position 5
Starting MaterialBoronic AcidProductReaction Conditions
7-Amino-5-chloro-thiazolo[5,4-d]pyrimidine derivativePhenylboronic acid7-Amino-5-phenyl-thiazolo[5,4-d]pyrimidine derivativePd(PPh3)4, Na2CO3, DME/H2O, Reflux or Microwave
7-Amino-5-chloro-thiazolo[5,4-d]pyrimidine derivativeFuran-2-ylboronic acid7-Amino-5-(furan-2-yl)-thiazolo[5,4-d]pyrimidine derivativePd(PPh3)4, Na2CO3, DME/H2O, Reflux or Microwave

Formation of Fused Heterocyclic Systems from Thiazolo[5,4-d]pyrimidine Precursors

Expanding the thiazolo[5,4-d]pyrimidine core by fusing additional heterocyclic rings is a method to create novel chemical entities with unique three-dimensional shapes and potential biological activities. This involves using the existing pyrimidine or thiazole (B1198619) ring as a foundation for subsequent cyclization reactions.

The synthesis of the tricyclic thiazolo[5,4-d] mdpi.comsemanticscholar.orgrsc.orgtriazolo[4,3-a]pyrimidine system requires the formation of a triazole ring fused to the pyrimidine moiety of the thiazolo[5,4-d]pyrimidine core. This typically involves a precursor with a hydrazino group at position 7, which can then undergo cyclization. However, specific examples of this transformation starting from a 7-methyl-thiazolo[5,4-d]pyrimidine precursor are not detailed in the available literature. Synthetic routes for related mdpi.comsemanticscholar.orgrsc.orgtriazolo[4,3-a]pyrimidine systems often start from 2-hydrazinylpyrimidine precursors. mdpi.com

The preparation of the thiazolo[4,5-e] mdpi.comsemanticscholar.orgrsc.orgtriazolo[4,3-c]pyrimidine ring system from a thiazolo[5,4-d]pyrimidine precursor would necessitate a significant skeletal rearrangement, as the core thiazole-pyrimidine fusion pattern is different (thiazolo[4,5-d] vs. thiazolo[5,4-d]). The scientific literature found does not describe such a transformation. Syntheses of related isomers, such as thiazolo[4,5-e] mdpi.comsemanticscholar.orgrsc.orgtriazolo[1,5-c]pyrimidines, have been reported but start from appropriately substituted thiazolo[4,5-d]pyrimidine (B1250722) precursors. researchgate.net

The construction of pyrazole-fused thiazolopyrimidine systems involves creating a pyrazole ring onto the existing bicyclic scaffold. This often requires a reaction between a suitably functionalized thiazolopyrimidine and a hydrazine derivative. The available scientific literature primarily focuses on the synthesis of pyrazolo[3,4-d]pyrimidines, which are isomers of the thiazolo[5,4-d]pyrimidine system, and these syntheses typically commence from a substituted pyrazole precursor. semanticscholar.orgnih.govrsc.org Specific methodologies for the development of pyrazole motifs directly from a 7-methyl-thiazolo[5,4-d]pyrimidine precursor were not identified in the searched literature.

Structural Analysis and Characterization Techniques in Thiazolo 5,4 D Pyrimidine Research

Spectroscopic Methods for Structure Elucidation

Spectroscopic techniques are fundamental in the characterization of thiazolo[5,4-d]pyrimidine (B3050601) derivatives. They utilize the interaction of electromagnetic radiation with the molecule to generate spectra that act as a molecular fingerprint, revealing detailed information about the compound's structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic compounds. Both ¹H (proton) and ¹³C NMR are employed to map the carbon-hydrogen framework of the molecule.

In the ¹H NMR spectra of thiazolo[5,4-d]pyrimidine derivatives, the chemical shifts (δ) of protons provide information about their local electronic environment. For instance, aromatic protons on substituents will appear in characteristic downfield regions, while aliphatic protons, such as those of a methyl group, will appear in the upfield region. In the study of various 2,5,7-substituted thiazolo[5,4-d]pyrimidines, the signals for protons on the pyrimidine (B1678525) and thiazole (B1198619) rings, as well as on the substituents, are assigned to confirm the proposed structures. rsc.org

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The chemical shifts of carbon atoms indicate their hybridization and bonding environment. For the thiazolo[5,4-d]pyrimidine core, distinct signals are observed for the carbons in the fused heterocyclic rings and any attached functional groups. rsc.orgresearchgate.net The presence of a methyl group at the C7 position would be confirmed by a characteristic signal in the aliphatic region of the ¹³C NMR spectrum.

Table 1: Representative NMR Data for Substituted Thiazolo[5,4-d]pyrimidine Derivatives

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Source
A 2,5-disubstituted thiazolo[5,4-d]pyrimidine derivative (7d) 10.45 (s, 1H), 6.94 (s, 2H), 4.16 (m, 4H), 3.78 (s, 6H), 3.63 (s, 3H), 3.00-3.04 (t, J = 7.2 Hz, 2H), 2.44-2.46 (t, J = 5.0 Hz, 4H), 2.33-2.38 (m, 2H), 1.65-1.70 (m, 2H), 1.01-1.04 (t, J = 7.1 Hz, 3H), 0.96-1.00 (t, J = 7.4 Hz, 3H) 162.26, 161.44, 154.69, 153.48, 151.81, 136.82, 133.05, 125.82, 95.65, 60.61, 56.05, 52.72, 52.00, 45.67, 32.79, 23.02, 13.77, 12.28 rsc.org

Note: The data presented is for derivatives of the core structure and not the parent 7-methyl-thiazolo[5,4-d]pyrimidine.

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS), often using Electrospray Ionization (ESI), provides highly accurate mass measurements, allowing for the confident determination of the molecular formula. rsc.org

In the analysis of thiazolo[5,4-d]pyrimidine derivatives, the ESI-MS spectrum typically shows a prominent peak corresponding to the protonated molecule [M+H]⁺. The measured mass is then compared to the calculated mass for the expected formula, with a close match confirming the compound's identity. rsc.org The fragmentation patterns observed under electron impact mass spectrometry (EI-MS) can also provide structural information by revealing stable fragments of the parent molecule. sapub.org

Table 2: High-Resolution Mass Spectrometry Data for Thiazolo[5,4-d]pyrimidine Derivatives

Compound Molecular Formula Calculated [M+H]⁺ (m/z) Found [M+H]⁺ (m/z) Source
Derivative 7d C₂₃H₃₂N₆O₃S₂ 505.2056 505.2057 rsc.org
Derivative 7h C₂₇H₃₂N₆O₂S₂ 537.2106 537.2105 rsc.org

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations (stretching, bending), and the frequencies of these absorptions are characteristic of specific bonds. In the characterization of thiazolo[5,4-d]pyrimidine derivatives, IR spectra can confirm the presence of the heterocyclic rings and various substituents. researchgate.net For example, C=N, C=C, and C-S stretching vibrations are characteristic of the core structure. If other functional groups are present, their characteristic peaks (e.g., C=O, N-H) will also be observed. researchgate.net

Table 3: Characteristic IR Absorption Bands for a Thiazolo[5,4-d]pyrimidine-7-thione Derivative

Functional Group Wavenumber (cm⁻¹) Source
N-H Stretch 3394 researchgate.net
C-H Aromatic Stretch 3050 researchgate.net
C=N Stretch 1648 researchgate.net

X-ray Diffraction Analysis for 3D Structure Confirmation

While spectroscopic methods elucidate the connectivity of atoms, single-crystal X-ray diffraction (SCXRD) provides unambiguous proof of the three-dimensional structure of a molecule in the solid state. This technique determines the precise spatial arrangement of atoms, bond lengths, and bond angles. mdpi.com

For novel heterocyclic compounds like thiazolo[5,4-d]pyrimidine derivatives, obtaining a suitable crystal for SCXRD is a primary goal for ultimate structure confirmation. The analysis of a related compound, ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate, demonstrated that the thiazolopyrimidine fragment is nearly flat, with a six-membered ring adopting a "sofa" conformation. mdpi.com This level of detail is invaluable for understanding the molecule's stereochemistry and intermolecular interactions in the crystalline phase. mdpi.comresearchgate.net

Elemental Analysis for Compound Composition

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur (CHNS) in a sample. The experimentally determined percentages are compared with the theoretical values calculated from the proposed molecular formula. A close agreement between the found and calculated values (typically within ±0.4%) provides strong evidence for the compound's elemental composition and purity. researchgate.netnih.gov This method is routinely used in conjunction with spectroscopic data to provide a complete characterization of newly synthesized thiazolo[5,4-d]pyrimidine derivatives. researchgate.net

Table 4: Example of Elemental Analysis Data for a Thiazolo[5,4-d]pyrimidine Analogue

Compound Molecular Formula Analysis %C %H %N %S Source
2-(4-Chlorophenyl)-6H,7H- mdpi.comnih.govthiazolo[5,4-d]pyrimidine-7-thione C₁₁H₆ClN₃S₂ Calculated 47.23 2.16 15.02 22.92 researchgate.net

Structure Activity Relationship Sar Studies of Thiazolo 5,4 D Pyrimidine Derivatives

General Principles of Structure-Activity Relationships in Thiazolopyrimidines

The thiazolo[5,4-d]pyrimidine (B3050601) nucleus is considered a "privileged scaffold" in drug discovery due to its ability to interact with a wide range of biological targets. Its structural similarity to adenine (B156593) and guanine (B1146940) allows it to function as an antagonist or modulator of proteins that recognize these endogenous purines, such as kinases and G protein-coupled receptors (GPCRs).

Positional Effects of Substituents on Biological Activities

The biological profile of thiazolo[5,4-d]pyrimidine derivatives can be finely tuned by introducing various substituents at different positions of the heterocyclic core. The most commonly explored positions for substitution are 2, 5, and 7, each playing a distinct role in modulating the compound's pharmacological properties.

Influence of Substituents at Position 2

Substituents at the 2-position of the thiazolo[5,4-d]pyrimidine ring have a significant impact on the affinity and selectivity of these compounds, particularly as adenosine (B11128) receptor antagonists. For instance, in a series of 5-methyl-7-oxo-thiazolo[5,4-d]pyrimidines, the nature of the substituent at position 2 was found to be a key determinant of affinity for the human A3 adenosine receptor (hA3AR). nih.gov

A study exploring various aryl, heteroaryl, and arylamino groups at this position revealed that a 2-(4-chlorophenyl) substituent resulted in the most potent and selective ligand for the hA3AR, with a Ki of 18 nM. nih.gov In another series of 7-amino-2-arylmethyl-thiazolo[5,4-d]pyrimidines, the introduction of a benzyl (B1604629) or a substituted benzyl moiety at position 2 was shown to modulate affinity for the A1 and A2A adenosine receptors. Specifically, the presence of a fluorine or chlorine atom on the 2-benzyl ring led to some of the most potent compounds. nih.gov

Table 1: Influence of Position 2 Substituents on Adenosine A3 Receptor Affinity
CompoundR2 SubstituenthA3AR Affinity (Ki, nM)
1Phenyl150
24-Chlorophenyl18
34-Methoxyphenyl120
4Furan-2-yl>1000

Impact of Substituents at Position 5

Position 5 of the thiazolo[5,4-d]pyrimidine core also plays a crucial role in determining the biological activity of its derivatives. In the context of adenosine receptor antagonism, the nature of the substituent at this position can significantly influence binding affinity. For 7-amino-thiazolo[5,4-d]pyrimidine derivatives, the presence of an unsubstituted phenyl, a furan-2-yl, or a 5-methyl-furan-2-yl ring at position 5 generally leads to high affinity for both the A1 and A2A adenosine receptors. nih.gov

Conversely, in the development of anticancer agents, the introduction of a trifluoromethyl group at the 5-position of a 2-thioxo-thiazolo[4,5-d]pyrimidine scaffold was investigated. While it was hypothesized that the trifluoromethyl group would enhance anticancer activity, the results indicated that its influence was not as significant as anticipated. mdpi.com

Table 2: Impact of Position 5 Substituents on Adenosine A1 and A2A Receptor Affinity
CompoundR2 SubstituentR5 SubstituenthA1AR Affinity (Ki, nM)hA2AAR Affinity (Ki, nM)
52-FluorobenzylPhenyl100.8
62-FluorobenzylFuran-2-yl1.90.06
7Benzyl5-Methyl-furan-2-yl5.50.5

Role of Substituents at Position 7

The substituent at position 7 is another critical determinant of the biological activity of thiazolo[5,4-d]pyrimidines. The presence of an amino group at this position is a common feature in many potent adenosine receptor antagonists. unicam.it The nature of the substituents on this amino group can further modulate the compound's activity.

In the context of antiproliferative activity, a series of thiazolo[5,4-d]pyrimidine derivatives with various substitutions at what is likely the 7-position demonstrated a range of potencies against human gastric cancer cell lines. rsc.org For instance, a derivative with a 4-methyl-3-(trifluoromethyl)phenylamino substituent at this position (compound 7i) exhibited potent inhibition against MGC-803 and HGC-27 cells with IC50 values of 4.64 and 5.07 μM, respectively. rsc.org

Table 3: Role of Position 7 Substituents on Antiproliferative Activity (MGC-803 cells)
CompoundR7 SubstituentIC50 (μM)
7a4-Fluorophenylamino5.13
7d4-Chlorophenylamino>50
7g4-Methylphenylamino10.32
7i4-Methyl-3-(trifluoromethyl)phenylamino4.64

Modulation of Affinity and Potency through Structural Variations

The affinity and potency of thiazolo[5,4-d]pyrimidine derivatives can be systematically modulated through structural variations at the 2, 5, and 7 positions. The interplay between the substituents at these positions is often crucial for achieving the desired biological effect.

For adenosine receptor antagonists, a combination of a 2-(2-fluorobenzyl) group and a 5-(furan-2-yl) group on a 7-amino-thiazolo[5,4-d]pyrimidine scaffold resulted in a compound with exceptionally high affinity for both A1 (Ki = 1.9 nM) and A2A (Ki = 0.06 nM) receptors. nih.gov This highlights a synergistic effect between the substituents at these positions.

In the realm of anticancer agents, the antiproliferative potency of 7-substituted thiazolo[5,4-d]pyrimidines was found to be highly dependent on the electronic and steric properties of the substituent. The introduction of a trifluoromethyl group in the meta position of a 4-methylphenylamino substituent at position 7 significantly enhanced the potency against MGC-803 cells compared to an unsubstituted 4-methylphenylamino group. rsc.org

These examples demonstrate that a deep understanding of the SAR of thiazolo[5,4-d]pyrimidines allows for the rational design of derivatives with tailored affinity, potency, and selectivity for a wide range of biological targets.

Computational and Theoretical Studies of Thiazolo 5,4 D Pyrimidine, 7 Methyl

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking has been a pivotal tool in understanding the interaction between thiazolo[5,4-d]pyrimidine (B3050601) derivatives and their biological targets. These computational methods predict the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and specificity that guide the synthesis of more potent and selective compounds.

Elucidation of Hypothetical Binding Modes

Molecular docking studies have successfully elucidated the hypothetical binding modes of various 7-substituted-thiazolo[5,4-d]pyrimidine derivatives. For instance, in studies involving human adenosine (B11128) receptors, the thiazolo[5,4-d]pyrimidine scaffold consistently orients itself within the receptor's binding cavity.

In the human A2A adenosine receptor (hA2A AR), the bicyclic core of these compounds is typically positioned between the side chains of key amino acid residues. Docking conformations show the scaffold nestled between Phe168 and Leu249, engaging in π–π stacking interactions with these residues. nih.gov Furthermore, substituents at the 7-position, such as an exocyclic amine group, form crucial polar interactions. This amine group can form hydrogen bonds with the side chains of Asn253 and Glu169, while the N6 atom of the pyrimidine (B1678525) ring establishes an additional polar contact with Asn253. nih.gov These interactions are fundamental in anchoring the ligand within the binding pocket.

Correlation with In Vitro Biological Activity

A strong correlation has been observed between the predictions from molecular docking studies and the experimentally determined in vitro biological activities of 7-methyl-thiazolo[5,4-d]pyrimidine analogs. The calculated binding affinities from docking simulations often support the observed high potencies in radioligand binding assays. nih.govmdpi.com

For example, derivatives designed to optimize the interactions predicted by docking models have resulted in compounds with nanomolar and even subnanomolar binding affinities for the human A1 and A2A adenosine receptors. nih.govmdpi.com The 2-(2-fluorobenzyl)-5-(furan-2-yl)-thiazolo[5,4-d]pyrimidin-7-amine derivative, for instance, showed exceptionally high affinity with Ki values of 1.9 nM for hA1 and 0.06 nM for hA2A, which was consistent with its favorable docking pose. nih.gov Similarly, antiproliferative studies on thiazolo[5,4-d]pyrimidine derivatives against various cancer cell lines have shown that compounds with potent inhibition, such as those with IC50 values in the low micromolar range, often have favorable docking scores and binding interactions with their target proteins. nih.gov

Correlation of In Vitro Activity and Receptor Binding for Selected Thiazolo[5,4-d]pyrimidine Derivatives
Compound DerivativeTarget ReceptorIn Vitro Activity (Ki in nM)Key Docking Interactions Noted
2-(2-fluorobenzyl)-5-(furan-2-yl)-thiazolo[5,4-d]pyrimidin-7-aminehA1 AR1.9π–π stacking with Phe168, Leu249; Polar interactions with Asn253, Glu169
2-(2-fluorobenzyl)-5-(furan-2-yl)-thiazolo[5,4-d]pyrimidin-7-aminehA2A AR0.06
General 7-amino-2-arylmethyl derivativeshA1 / hA2A ARsNanomolar to SubnanomolarConsistent scaffold orientation between Phe168 and Leu249

Analysis of Specific Receptor Cavities (e.g., Adenosine Receptors)

The adenosine receptors (ARs), being G protein-coupled receptors, feature a well-defined transmembrane binding cavity that has been extensively analyzed through docking studies with thiazolo[5,4-d]pyrimidine ligands. The binding pocket is characterized by a combination of hydrophobic and polar regions, allowing for a range of interactions that determine ligand affinity and selectivity.

The core thiazolo[5,4-d]pyrimidine scaffold serves as an effective anchor, primarily through hydrophobic and π-stacking interactions deep within the cavity. The modulation of affinity and selectivity towards different AR subtypes (A1, A2A, A2B, and A3) is achieved by varying the substituents at the 2, 5, and 7-positions of the bicyclic system. nih.gov For the hA2A receptor, the cavity accommodates bulky arylmethyl groups at the 2-position and heteroaryl groups at the 5-position, while the 7-amino group interacts with key polar residues like Asn253 and Glu169 located at the entrance of the binding site. nih.gov This detailed analysis of the receptor cavity has been instrumental in the structure-based design of dual A1/A2A antagonists and other selective AR ligands. nih.gov

Quantum Chemical Calculations (e.g., DFT)

While molecular docking provides valuable insights into ligand-receptor interactions, quantum chemical calculations such as Density Functional Theory (DFT) are employed to understand the intrinsic electronic properties of the molecule itself.

Prototropism and Supramolecular Motifs

Specific DFT studies focusing on the prototropism and supramolecular motifs of 7-methyl-thiazolo[5,4-d]pyrimidine are not extensively documented in the available literature. However, related research on other thiazolopyrimidine isomers, such as thiazolo[3,2-a]pyrimidines, has utilized crystallographic analysis to investigate the formation of supramolecular assemblies through interactions like halogen-π bonds, which can guide crystal engineering. mdpi.com Such studies are crucial for understanding the solid-state behavior of these compounds.

Understanding Adsorption Performance on Nanosheets

There is a lack of specific research applying quantum chemical calculations to understand the adsorption performance of 7-methyl-thiazolo[5,4-d]pyrimidine on nanosheets. DFT has been used to model drug delivery systems for other molecules, providing a deep understanding of the interaction mechanisms between 2D materials and drugs at an atomistic level. This methodology could theoretically be applied to study how thiazolo[5,4-d]pyrimidine derivatives might interact with nanosheet carriers.

In Silico Assessment of Pharmacokinetic and Pharmacodynamic Parameters

Computational, or in silico, methods are pivotal in modern drug discovery for predicting the pharmacokinetic and pharmacodynamic profiles of novel compounds early in the development process. For the thiazolo[5,4-d]pyrimidine scaffold, numerous studies have employed these techniques to evaluate derivatives for their drug-likeness and potential biological interactions. These computational analyses help to prioritize candidates for synthesis and further testing by modeling their absorption, distribution, metabolism, and excretion (ADME) properties, as well as their toxicity (T).

In silico ADMET prediction studies for various thiazolopyrimidine derivatives consistently suggest that this class of compounds possesses favorable pharmacokinetic properties. sciforum.net Many analogs are predicted to have good gastrointestinal absorption and align with Lipinski's rule of five, a guideline used to evaluate the potential for oral activity in a drug candidate. sciforum.netnih.gov This rule stipulates that a likely orally active compound should have a molecular weight of ≤ 500, a logP value of ≤ 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors. nih.govmdpi.com Computational analyses of thiazolo-pyridopyrimidines, a related class, have also been used to assess their ADME/T profiles before synthesis. nih.govresearchgate.net These studies often predict good drug-likeness with acceptable physicochemical properties, suggesting suitability for oral administration. sciforum.net

From a pharmacodynamic perspective, molecular docking is a key in silico tool used to predict the binding orientation and affinity of a ligand to its target protein. For thiazolo[5,4-d]pyrimidine derivatives, docking studies have been instrumental in elucidating their hypothetical binding modes within the active sites of various biological targets. These studies support in vitro findings and help explain the structure-activity relationships observed. For instance, molecular docking of 7-amino-thiazolo[5,4-d]pyrimidine derivatives into adenosine receptors has shown that the core scaffold typically lodges between key amino acid residues, forming π–π stacking interactions, while substituents at various positions form critical hydrogen bonds and other polar interactions. nih.gov Similar docking studies have been performed to predict the interaction of thiazolopyrimidine analogs with DNA, cyclin-dependent kinases (CDKs), and vascular endothelial growth factor receptor-2 (VEGFR-2), suggesting mechanisms for their potential anticancer activity. nih.govresearchgate.net

Table 1: Representative In Silico Pharmacokinetic Predictions for Thiazolopyrimidine Derivatives

ParameterPredicted PropertySignificance
Lipinski's Rule of 5Generally compliant (0-1 violations)Indicates good potential for oral bioavailability. sciforum.net
Gastrointestinal (GI) AbsorptionHighSuggests the compound is likely to be well-absorbed from the gut. nih.gov
Blood-Brain Barrier (BBB) PenetrationVariable; often predicted as non-penetrantIndicates a lower likelihood of central nervous system side effects. mdpi.com
CYP450 Enzyme InhibitionPotential for inhibition of some isoforms (e.g., CYP1A2, CYP2C19)Predicts potential for drug-drug interactions. mdpi.com
CarcinogenicityGenerally predicted as negativeSuggests a lower risk of causing cancer. nih.gov

Theoretical Basis of Thiazolopyrimidines as Purine Isosteres

The thiazolo[5,4-d]pyrimidine scaffold is widely regarded as a bioisosteric analog of the natural purine nucleus. researchgate.net Bioisosteres are molecules or groups that possess similar chemical and physical properties, which in turn can lead to comparable biological activities. This concept is a cornerstone of medicinal chemistry, allowing for the modification of known bioactive molecules to improve potency, selectivity, or pharmacokinetic properties.

This structural mimicry allows thiazolopyrimidines to fit into the same binding sites on enzymes and receptors that normally accommodate natural purines. mdpi.comnih.gov For example, many kinases, which are crucial regulators of cell signaling, use adenosine triphosphate (ATP) as a substrate. The adenine (B156593) portion of ATP is a purine derivative. Thiazolopyrimidine-based compounds can act as competitive inhibitors by occupying the ATP-binding site on these kinases, a strategy widely used in the development of anticancer drugs. mdpi.com Similarly, adenosine receptors, which are G protein-coupled receptors that bind the purine nucleoside adenosine, are important targets for various therapeutic areas. Thiazolo[5,4-d]pyrimidine derivatives have been successfully designed as potent antagonists for these receptors. nih.govnih.gov

Table 2: Structural Comparison of Purine and Thiazolo[5,4-d]pyrimidine

FeaturePurineThiazolo[5,4-d]pyrimidine
Core StructureFused Pyrimidine and Imidazole ringsFused Pyrimidine and Thiazole (B1198619) rings
Bicyclic SystemYesYes
AromaticityYesYes
Key Isosteric ReplacementImidazole Ring (contains C-N-C)Thiazole Ring (contains C-S-C)
Biological RoleCore of nucleic acids (Adenine, Guanine) and signaling molecules (ATP, Adenosine)Acts as a mimic to interact with purine-binding proteins (kinases, adenosine receptors). researchgate.netnih.gov

Advanced Applications and Future Research Directions

Thiazolo[5,4-d]pyrimidine (B3050601) Derivatives as Templates for Drug Discovery

The thiazolo[5,4-d]pyrimidine scaffold is a cornerstone in the design of new bioactive compounds, primarily due to its structural similarity to endogenous purines, allowing it to interact with a wide range of biological targets. researchgate.netnih.gov Researchers utilize this core structure as a template, systematically modifying substituent groups at various positions to optimize potency, selectivity, and pharmacokinetic properties. This strategy has proven effective in generating libraries of compounds for screening against diseases such as cancer. nih.gov

For instance, a series of thiazolo[5,4-d]pyrimidine derivatives were synthesized and evaluated for their antiproliferative activities against several human cancer cell lines. nih.gov The results of these structure-activity relationship (SAR) studies indicated that the scaffold is a promising template for designing new anticancer agents, with many of the synthesized compounds showing moderate to good inhibitory activity. nih.gov The versatility of the scaffold allows for modifications that can lead to compounds with high potency and, crucially, selectivity for cancer cells over normal cells, highlighting its value in developing targeted therapies. nih.gov

Exploitation in Materials Science and Organic Electronics

Beyond pharmacology, the related thiazolo[5,4-d]thiazole (TzTz) fused ring system has garnered significant interest in materials science. researchgate.netrsc.org This structure is characterized as an electron-deficient system with high oxidative stability and a rigid, planar geometry. rsc.orgresearchgate.net These inherent features are highly desirable for applications in organic electronics, as they facilitate strong intermolecular π–π stacking and efficient charge transport. researchgate.netrsc.org Consequently, thiazolo[5,4-d]thiazole-based compounds are being actively investigated as semiconductors for use in organic photovoltaics and other electronic devices. rsc.orgresearchgate.net

A significant application in materials science is the use of thiazole-based ligands to construct Luminescent Metal-Organic Frameworks (LMOFs). scientificarchives.comscientificarchives.com LMOFs are crystalline materials formed by the self-assembly of metal ions or clusters with organic linker molecules. mdpi.comnih.gov The incorporation of thiazole (B1198619) and particularly thiazolo[5,4-d]thiazole derivatives as the organic linkers can produce LMOFs with exceptional fluorescent properties. scientificarchives.comscientificarchives.com

The intrinsic fluorescence of the thiazole heterocycle, combined with the extended π-conjugation of the fused ring system, makes it an ideal component for creating highly luminescent materials. scientificarchives.comscientificarchives.com These properties are enhanced when combined with d¹⁰ metal cations such as Zinc (Zn²⁺) or Cadmium (Cd²⁺), which are electronically inert and allow for strong linker-based luminescence. scientificarchives.commdpi.com A key ligand used in this area is 2,5-bis(4-pyridyl)thiazolo[5,4-d]thiazole (DPTTZ), which possesses multiple coordination sites and a rigid, π-conjugated system, enabling the fabrication of robust and highly fluorescent LMOFs. scientificarchives.com

The intense luminescence of thiazole-based LMOFs can be harnessed for chemical sensing. scientificarchives.comscientificarchives.com These materials can act as highly sensitive and selective fluorescent "turn-off" or "turn-on" probes for detecting environmental pollutants. scientificarchives.com The porous structure of MOFs allows analytes to enter and interact with the framework, causing a detectable change in the material's fluorescence. mdpi.com

Thiazolo[5,4-d]thiazole-based LMOFs have demonstrated remarkable efficacy in detecting a range of contaminants in aqueous solutions. scientificarchives.comscientificarchives.com The sensing mechanism often relies on a fluorescence quenching effect. For example, a luminescent MOF named Zn₂(NDC)₂(DPTTZ) showed a specific response to the toxic heavy metal ion Hg²⁺. nih.gov In the presence of Hg²⁺, the material's photoluminescence underwent a significant red-shift followed by quenching, a response not observed with other transition metal ions. nih.gov Similarly, another Cd-MOF framework, IUST-3, which incorporates a thiazolo[5,4-d]thiazole unit, was developed as a dual-responsive sensor for the detection of 4-nitroaniline (4-NA) and the CrO₄²⁻ anion in water. nih.gov

Framework/LigandTarget AnalyteSensing MechanismSource
LMOFs based on DPTTZToxic anions, aromatic compounds, heavy metal ionsFluorescence quenching scientificarchives.com
Zn₂(NDC)₂(DPTTZ)Hg²⁺ (Mercury ion)Fluorescence red-shift and quenching nih.gov
IUST-3 [Cd(DPTTZ)(OBA)]4-nitroaniline (4-NA) and CrO₄²⁻ (Chromate)Fluorescence quenching nih.gov

Research into Fluorescent Probes and Crystallography

Fundamental research into thiazolo[5,4-d]thiazole derivatives has established a strong correlation between their solid-state crystal structure and their photophysical properties. rsc.org This is crucial for designing new fluorescent materials for solid-state optical and photonic devices. rsc.org Single-crystal X-ray diffraction studies have revealed how molecular packing arrangements, such as herringbone versus slipped-stack formations, are governed by intermolecular non-covalent interactions. rsc.org

These packing modes directly dictate the fluorescence characteristics of the material. By understanding and controlling the crystal packing, researchers can tune the emission color of these compounds across the visible spectrum, from blue to orange-red. rsc.org This structure-property relationship has been leveraged to fabricate crystalline blends capable of color-tuning and even white-light emission, demonstrating the potential of these materials in advanced solid-state lighting and optical technologies. rsc.org

Development of Novel Therapeutic Agents Targeting Specific Pathways

In drug development, research has moved beyond using the thiazolo[5,4-d]pyrimidine scaffold as a general template to designing derivatives that target specific and well-defined biological pathways implicated in disease. This targeted approach aims to create more effective and less toxic medicines.

Significant progress has been made in developing derivatives as inhibitors of pathways crucial for cancer progression.

Antiproliferative Agents: Compound 7i was identified as a potent inhibitor of human gastric cancer cells (MGC-803 and HGC-27), with an IC₅₀ value of 4.64 µM against MGC-803 cells. nih.gov It also showed a 12-fold selectivity for the cancer cells over normal gastric epithelial cells (GES-1), indicating a favorable therapeutic window. nih.gov

Angiogenesis Inhibitors: Angiogenesis, the formation of new blood vessels, is critical for tumor growth. Derivatives of thiazolo[5,4-d]pyrimidine have been designed to inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key regulator of this process. researchgate.net Compound 3l exhibited a potent inhibitory effect on Human Umbilical Vein Endothelial Cells (HUVECs) with an IC₅₀ of 1.65 µM and inhibited VEGFR-2 activity by 98.5% at a 50 µM concentration. researchgate.net

Beyond cancer, these derivatives are being developed for neurological disorders.

Adenosine (B11128) Receptor Antagonists: The adenosine signaling system is a target for treating depression. nih.gov A series of 7-amino-thiazolo[5,4-d]pyrimidine derivatives were synthesized to target human adenosine A₁ and A₂A receptors. nih.govmdpi.com Compound 18 displayed exceptionally high affinity for both receptors, with Kᵢ values of 1.9 nM for hA₁ and a subnanomolar 0.06 nM for hA₂A. nih.govmdpi.com This dual-antagonist profile was shown to produce antidepressant-like effects in animal models. nih.gov

CompoundTarget Pathway/ReceptorTherapeutic AreaReported EfficacySource
Compound 7iCancer cell proliferationOncology (Gastric Cancer)IC₅₀ = 4.64 µM (MGC-803 cells) nih.gov
Compound 3lVEGFR-2 Angiogenesis PathwayOncologyIC₅₀ = 1.65 µM (HUVECs) researchgate.net
Compound 18Adenosine A₁ and A₂A ReceptorsNeurology (Depression)Kᵢ = 1.9 nM (hA₁), 0.06 nM (hA₂A) nih.govmdpi.com

Q & A

Basic: What synthetic strategies are employed to introduce functional groups at the 5- and 7-positions of thiazolo[5,4-d]pyrimidine derivatives?

Answer:
The synthesis typically involves modifying the bicyclic core through nucleophilic substitution or coupling reactions. For example, 7-amino derivatives are synthesized via amination of the 7-chloro precursor, while 5-position modifications use linkers of varying lengths (e.g., alkyl chains or aromatic groups) to attach terminal moieties like benzenesulfonamide or saccharinyl groups . Key steps include:

  • 7-Position functionalization : Replacement of the 7-chloro group with amines or thiols under basic conditions.
  • 5-Position diversification : Suzuki-Miyaura coupling or alkylation to introduce substituents that enhance receptor binding.
    Characterization via 1H^1H-NMR and mass spectrometry confirms structural integrity .

Basic: What in vitro assays are used to evaluate the adenosine receptor (AR) affinity of thiazolo[5,4-d]pyrimidine derivatives?

Answer:
Radioligand binding assays using 3H^3H-labeled antagonists (e.g., 3H^3H-ZM241385 for A2A_{2A}AR) are standard. Competitive binding experiments measure IC50_{50} values, with Ki calculations to determine affinity. Functional assays (e.g., cAMP accumulation) assess inverse agonist/antagonist activity at AR subtypes (A1_{1}, A2A_{2A}, A3_{3}) . Data interpretation involves comparing selectivity ratios (e.g., A2A_{2A}/A1_{1}) to prioritize compounds .

Advanced: How can thiazolo[5,4-d]pyrimidine derivatives be designed as dual-acting agents targeting both CD73 and A2A_{2A}2A​ adenosine receptors?

Answer:
Dual-targeting requires merging pharmacophores:

  • A2A_{2A}AR antagonism : The thiazolo[5,4-d]pyrimidine core is essential, with 2-(2-furanyl) and 7-amino groups enhancing affinity .
  • CD73 inhibition : A terminal benzenesulfonamide group interacts with the Zn2+^{2+}-containing catalytic site. Linkers (e.g., ethyl or propyl chains) connect the core to the sulfonamide .
    Despite promising AR activity, weak CD73 inhibition (IC$ _{50} > 10 \mu M) in initial studies suggests optimizing linker flexibility and sulfonamide positioning .

Advanced: What structural modifications improve the antiproliferative activity of thiazolo[5,4-d]pyrimidine derivatives against gastric cancer cells?

Answer:
Key modifications include:

  • 5-Position substitution : Aryl groups (e.g., 3,4,5-trimethoxyphenyl) enhance cytotoxicity.
  • 7-Position optimization : Diamine substituents improve selectivity for cancer cells (e.g., MGC-803) over normal cells (e.g., GES-1) .
    Activity is validated via SRB assays, with IC50_{50} values < 5 \mu M for lead compounds. Mechanistic studies (e.g., apoptosis via PARP-1 cleavage) confirm pro-death signaling .

Advanced: How does molecular modeling guide the optimization of thiazolo[5,4-d]pyrimidine derivatives for A2A_{2A}2A​AR selectivity?

Answer:
Docking studies (e.g., using AutoDock Vina) model interactions with A2A_{2A}AR’s orthosteric site. Critical features include:

  • Hydrophobic interactions : The furan ring at position 2 engages with Phe168 and Leu249.
  • Hydrogen bonding : The 7-amino group forms H-bonds with Asn253 .
    Selectivity over A1_{1}AR is achieved by avoiding clashes with Tyr271, which is bulkier in A1_{1} .

Advanced: What in vivo models validate the efficacy of thiazolo[5,4-d]pyrimidine derivatives in cancer immunotherapy?

Answer:
Syngeneic mouse models (e.g., CT26 colon carcinoma) assess tumor growth inhibition. Compounds are evaluated for:

  • Immune cell infiltration : Flow cytometry quantifies CD8+^+ T cells in tumors.
  • Combination therapy : Co-administration with anti-PD-1 antibodies enhances checkpoint blockade efficacy .
    Pharmacokinetic studies (e.g., oral bioavailability) ensure adequate exposure for translational potential .

Advanced: How can synthetic routes for thiazolo[5,4-d]pyrimidine derivatives be optimized for scalability?

Answer:
A two-pot, five-step process avoids chromatography:

Acylation : 5-Aminopyrimidine reacts with acyl chlorides.

Cyclization : Thiazole ring formation via H2_2S gas or Lawesson’s reagent .
Yields >90% are achieved using DMSO as a solvent, with purification via recrystallization .

Advanced: What biomarkers are used to assess apoptosis induction by thiazolo[5,4-d]pyrimidine derivatives?

Answer:

  • Sub-G1 population : Flow cytometry quantifies DNA fragmentation.
  • Western blotting : Cleaved PARP-1 and caspase-3 confirm apoptotic pathways .
  • Mitochondrial markers : Cytochrome c release and Bax/Bcl-2 ratio further validate mechanisms .

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